1-[(4-Nitrophenoxy)acetyl]indoline
Description
1-[(4-Nitrophenoxy)acetyl]indoline is an indoline derivative featuring a nitrogen-containing bicyclic structure (indoline) substituted at the N1-position with a (4-nitrophenoxy)acetyl group. This group comprises an acetyl chain (CH₂CO) linked to a 4-nitrophenoxy moiety (O-C₆H₄-NO₂), imparting strong electron-withdrawing characteristics due to the nitro group. The compound’s molecular formula is C₁₆H₁₄N₂O₄, with a calculated molecular weight of 298.29 g/mol.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-nitrophenoxy)ethanone |
InChI |
InChI=1S/C16H14N2O4/c19-16(17-10-9-12-3-1-2-4-15(12)17)11-22-14-7-5-13(6-8-14)18(20)21/h1-8H,9-11H2 |
InChI Key |
PYDWFXVLNWXBEL-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Indoline Derivatives
Structural and Electronic Differences
The biological, chemical, and physical properties of indoline derivatives are heavily influenced by the substituent at the N1-position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Indoline Derivatives
Key Research Findings
Substituent-Driven Reactivity : N1-acyl groups dictate indoline’s reactivity in catalytic processes. Electron-rich derivatives (e.g., acetyl) favor acetoxylation, while electron-deficient systems (e.g., nitro) require optimized conditions .
Biological Activity : Nitro groups enhance antimicrobial potency but may reduce metabolic stability. For example, compound 5g () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming alkyl-substituted analogues .
Material Science Applications: Indoline derivatives with hydrophobic substituents (e.g., phenylpropanoyl) are effective in DSSCs due to improved light absorption and charge transfer .
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